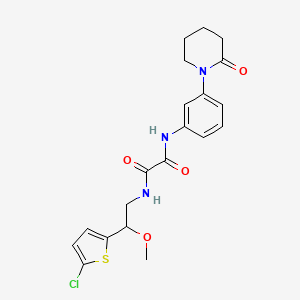
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, biological targets, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 5-chlorothiophene moiety, which may enhance its interaction with biological targets.
- An oxalamide functional group, known for its role in drug design.
- A piperidine derivative that could influence pharmacological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.
- Topoisomerase Interaction : Similar compounds have shown inhibitory effects on topoisomerases, which are critical for DNA replication and transcription .
Biological Activity
Research has indicated that derivatives containing thiophene and oxalamide structures possess various biological activities:
- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits cytotoxicity against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) .
- Antimicrobial Properties : Compounds with similar structural motifs have been reported to exhibit antimicrobial effects, suggesting potential applications in treating infections.
- Anti-inflammatory Activity : The presence of specific functional groups may contribute to anti-inflammatory properties, although detailed studies are required to confirm these effects.
Research Findings
A summary of key studies exploring the biological activity of this compound is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Identified cytotoxicity against HCT-116 and HeLa cells | MTT assay for cell viability |
| Study 2 | Suggested enzyme inhibition potential through docking studies | Molecular docking analysis |
| Study 3 | Explored structure-activity relationship (SAR) of oxalamide derivatives | Synthesis and biological testing |
Case Study 1: Antiproliferative Activity
In a study investigating a library of oxalamide derivatives, compounds similar to this compound exhibited significant antiproliferative effects. The study utilized the MTT assay to evaluate cell viability across various cancer cell lines, demonstrating promising results for further development as anticancer agents .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between oxalamide derivatives and topoisomerase I. The results indicated that several compounds inhibited the enzyme's catalytic activity, supporting the hypothesis that structural modifications could enhance therapeutic efficacy against cancer.
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-28-15(16-8-9-17(21)29-16)12-22-19(26)20(27)23-13-5-4-6-14(11-13)24-10-3-2-7-18(24)25/h4-6,8-9,11,15H,2-3,7,10,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGJNNJFZZHIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













